molecular formula C18H14F2N2O3 B11067116 Ethyl 6,7-difluoro-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate

Ethyl 6,7-difluoro-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11067116
M. Wt: 344.3 g/mol
InChI Key: CXYOVGVFMICHFB-UHFFFAOYSA-N
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Description

ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinoline and 2-hydroxyaniline.

    Coupling Reaction: The 2-hydroxyaniline is coupled with 6,7-difluoroquinoline under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The resulting intermediate is then esterified with ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine atoms.

Uniqueness

ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C18H14F2N2O3

Molecular Weight

344.3 g/mol

IUPAC Name

ethyl 6,7-difluoro-4-(2-hydroxyanilino)quinoline-3-carboxylate

InChI

InChI=1S/C18H14F2N2O3/c1-2-25-18(24)11-9-21-15-8-13(20)12(19)7-10(15)17(11)22-14-5-3-4-6-16(14)23/h3-9,23H,2H2,1H3,(H,21,22)

InChI Key

CXYOVGVFMICHFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3=CC=CC=C3O

Origin of Product

United States

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